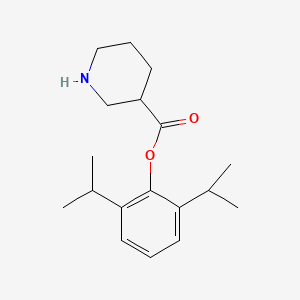
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl ester group with two isopropyl substituents. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of 3-piperidinecarboxylic acid with 2,6-bis(1-methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-piperidinecarboxylic acid and 2,6-bis(1-methylethyl)benzoic acid.
Reduction: Formation of 3-piperidinecarboxylic alcohol and 2,6-bis(1-methylethyl)phenol.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with cellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Nipecotic acid: A piperidine derivative used as a GABA uptake inhibitor.
Piperidine-3-carboxylic acid: A simple piperidine derivative used in organic synthesis.
Uniqueness
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is unique due to the presence of the 2,6-bis(1-methylethyl)phenyl ester group, which imparts specific steric and electronic properties. This makes it a valuable compound for the design of molecules with tailored biological activity and chemical reactivity.
Properties
CAS No. |
667453-27-2 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] piperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-12(2)15-8-5-9-16(13(3)4)17(15)21-18(20)14-7-6-10-19-11-14/h5,8-9,12-14,19H,6-7,10-11H2,1-4H3 |
InChI Key |
SNWDDLCDQYMDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
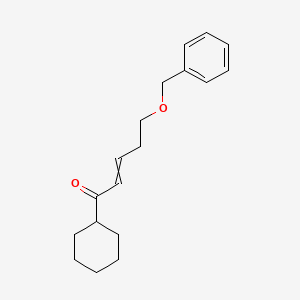

![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
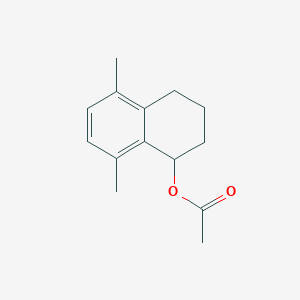
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
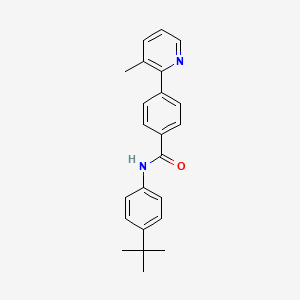
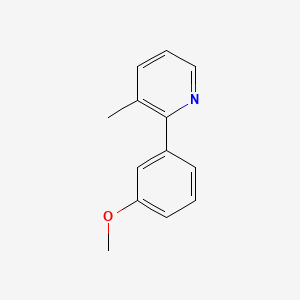
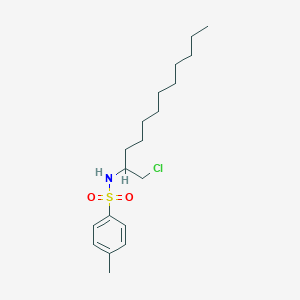
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
